molecular formula C14H10O3 B12799029 1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione CAS No. 5339-09-3

1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione

Katalognummer: B12799029
CAS-Nummer: 5339-09-3
Molekulargewicht: 226.23 g/mol
InChI-Schlüssel: OUHKARAJFJGDPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione is a complex organic compound belonging to the class of naphthofurans. This compound is characterized by a fused ring structure that includes both naphthalene and furan moieties. It is known for its significant biological and pharmacological activities, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione can be synthesized through various methods, including:

Industrial Production Methods

Industrial production methods for this compound are typically based on scalable versions of the synthetic routes mentioned above. These methods are optimized for higher yields and cost-effectiveness, often involving continuous flow processes and advanced catalytic systems.

Analyse Chemischer Reaktionen

1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various quinone derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the naphthalene ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Palladium on carbon (Pd/C) is a common catalyst used in hydrogenation reactions.

Major Products Formed

The major products formed from these reactions include various quinone derivatives, dihydro derivatives, and substituted naphthofurans.

Wissenschaftliche Forschungsanwendungen

1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione involves its interaction with various molecular targets and pathways:

    Molecular Targets: It targets specific enzymes and receptors involved in cell proliferation and apoptosis.

    Pathways Involved: The compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

1,3-Dimethylnaphtho(2,3-c)furan-4,9-dione can be compared with other similar compounds, such as:

Uniqueness

What sets this compound apart is its unique combination of biological activities and photochromic properties, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

5339-09-3

Molekularformel

C14H10O3

Molekulargewicht

226.23 g/mol

IUPAC-Name

1,3-dimethylbenzo[f][2]benzofuran-4,9-dione

InChI

InChI=1S/C14H10O3/c1-7-11-12(8(2)17-7)14(16)10-6-4-3-5-9(10)13(11)15/h3-6H,1-2H3

InChI-Schlüssel

OUHKARAJFJGDPN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=C(O1)C)C(=O)C3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.